![molecular formula C11H11NO2 B1605278 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione CAS No. 5488-36-8](/img/structure/B1605278.png)
4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione
Overview
Description
4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione (DMQD) is a synthetic molecule with a wide range of applications in the field of organic chemistry. It is a versatile compound that can be used for a variety of purposes, such as the synthesis of new compounds, the study of biochemical and physiological processes, and the investigation of future directions.
Scientific Research Applications
Neurochemistry
4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione: has been utilized in neurochemical research to study the modulation of neurotransmitter release. For instance, it has been used to characterize the alpha2-adrenoceptor by observing the effects of the alpha2-adrenoceptor agonist dexmedetomidine on the release of [3H]-noradrenaline from rat kidney cortex slices . This research is significant for understanding the presynaptic modulation of neurotransmitter release, which has implications for the development of anesthetic adjuncts and treatments for conditions involving neurotransmitter dysregulation.
Pharmacological Research
In pharmacology, 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione serves as a scaffold for synthesizing various biologically active derivatives. These derivatives are of interest in drug development for their anti-inflammatory, anti-viral, anti-fungal, and anti-cancer properties, as well as for treating Parkinson’s disease .
Enzyme Inhibitor Synthesis
This compound is a core structural motif in the synthesis of tailored enzyme inhibitors. These inhibitors have a wide range of applications, including the treatment of chronic diseases and the study of enzyme function and regulation .
Receptor Ligand Development
As a potent receptor ligand, 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione and its analogs are used to create molecules that can selectively bind to specific receptors, which is crucial for the development of targeted therapies for various diseases .
Natural Product Synthesis
The compound is also an important building block in the synthesis of natural products and synthetic pharmaceuticals. Its versatility allows for the creation of complex molecules that mimic natural compounds, which can lead to the discovery of new drugs .
Chemical Analysis and Spectroscopy
In chemical analysis, the mass spectrum of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione can be used to identify and quantify the compound in various samples. This is essential for quality control in pharmaceutical manufacturing and for forensic analysis .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors, such as adrenoceptors
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione . These factors could include the presence of other molecules, the pH of the environment, temperature, and more.
properties
IUPAC Name |
4,4-dimethylisoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2)8-6-4-3-5-7(8)9(13)12-10(11)14/h3-6H,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRVOIDBBCKMTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203369 | |
Record name | 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione | |
CAS RN |
5488-36-8 | |
Record name | 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005488368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5488-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-DIMETHYL-1,3(2H,4H)-ISOQUINOLINEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZF5LQ3WQT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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